molecular formula C11H20O2 B6434246 3-cyclohexyl-2,2-dimethylpropanoic acid CAS No. 41417-90-7

3-cyclohexyl-2,2-dimethylpropanoic acid

Cat. No. B6434246
CAS RN: 41417-90-7
M. Wt: 184.27 g/mol
InChI Key: ZGOAMBNKYPKWBK-UHFFFAOYSA-N
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Description

3-cyclohexyl-2,2-dimethylpropanoic acid is a complex organic compound. It consists of a cyclohexyl group (a six-membered carbon ring), a propanoic acid group (a three-carbon chain with a carboxylic acid at the end), and two methyl groups attached to the second carbon of the propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-cyclohexyl-2,2-dimethylpropanoic acid can be deduced from its name. The “3-cyclohexyl” indicates a cyclohexyl group attached to the third carbon of the propanoic acid backbone. The “2,2-dimethyl” indicates two methyl groups attached to the second carbon of the propanoic acid backbone .

Scientific Research Applications

Synthesis and Cyclization in Drug Discovery

  • Research has developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which is efficient for synthesizing CMe2CF3-containing heteroarenes. These compounds are potentially useful in drug discovery (Shi et al., 2018).
  • A method for direct synthesis of C(CF3)Me2-substituted heteroarenes via decarboxylative 1,1-dimethyltrifluoroethylation using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This transition-metal-free approach provides an efficient route to these heteroarenes, also valuable in drug discovery processes (Liu et al., 2018).

Potential in Cerebral Stimulants

  • Studies have explored the preparation of 2-dimethylaminoethyl esters of various carboxylic acids, including 2,2-dimethylpropanoic acid. These compounds were synthesized for pharmacological testing, indicating potential applications as cerebral stimulants (Protiva et al., 1990).

Insecticide Precursors and Pyrethroid Metabolites

  • Research has focused on the synthesis of chrysanthemic acid and hemicaronic aldehyde, precursors of natural and unnatural pyrethroid insecticides, from 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid (Vos & Krief, 1979).
  • A study developed a method for detecting pyrethroid metabolites in human urine, including compounds derived from 2,2-dimethyl cyclopropane-1-carboxylic acid, indicating its relevance in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).

Cytotoxic Activity in Cancer Research

  • Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and demonstrated anti-tumor activities, suggesting potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).

properties

IUPAC Name

3-cyclohexyl-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOAMBNKYPKWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-2,2-dimethylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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